molecular formula C8H11BO3 B8207346 (2-Hydroxy-4,5-dimethylphenyl)boronic acid

(2-Hydroxy-4,5-dimethylphenyl)boronic acid

Cat. No.: B8207346
M. Wt: 165.98 g/mol
InChI Key: ZDLZPIBRCGINSZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2-hydroxy-4,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLZPIBRCGINSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing (2-Hydroxy-4,5-dimethylphenyl)boronic acid involves the hydroboration of alkenes or alkynes, followed by oxidation . The hydroboration reaction typically uses borane (BH3) or its derivatives, which add across the double or triple bond of the alkene or alkyne to form the corresponding organoborane. This intermediate is then oxidized to yield the boronic acid.

Industrial Production Methods

Industrial production of this compound often employs similar hydroboration-oxidation techniques but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Hydroxy-4,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-4,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxy-4,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .

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